5-Oxo-3-phenyl-7-[4-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-OXO-3-PHENYL-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a phenyl group, and a prop-2-en-1-yloxyphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-3-PHENYL-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions The process begins with the preparation of the thieno[3,2-b]pyridine core, which is achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and thiophenes The phenyl and prop-2-en-1-yloxyphenyl groups are then introduced through electrophilic aromatic substitution reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity. The use of automated systems allows for the efficient scaling up of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-OXO-3-PHENYL-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines
Scientific Research Applications
5-OXO-3-PHENYL-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-OXO-3-PHENYL-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thieno[3,2-b]pyridine cores, such as ticlopidine and clopidogrel, are known for their antiplatelet activity.
Phenyl Substituted Compounds: Compounds with phenyl groups, such as benzene derivatives, exhibit a wide range of chemical and biological activities.
Prop-2-en-1-yloxyphenyl Substituted Compounds: Compounds with prop-2-en-1-yloxyphenyl groups are studied for their potential as intermediates in organic synthesis.
Uniqueness
The uniqueness of 5-OXO-3-PHENYL-7-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its combination of functional groups, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C23H19NO4S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-oxo-3-phenyl-7-(4-prop-2-enoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H19NO4S/c1-2-12-28-16-10-8-14(9-11-16)17-13-18(25)24-20-19(15-6-4-3-5-7-15)22(23(26)27)29-21(17)20/h2-11,17H,1,12-13H2,(H,24,25)(H,26,27) |
InChI Key |
VXBRJYCESMOVCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.